molecular formula C18H16N4OS2 B2921993 3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-76-4

3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2921993
CAS No.: 847400-76-4
M. Wt: 368.47
InChI Key: KQLSHQSTKRFTMD-UHFFFAOYSA-N
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Description

3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C18H16N4OS2 and its molecular weight is 368.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized compounds structurally related to "3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" to evaluate their antimicrobial properties. For instance, compounds with triazole-thiadiazole moieties have been reported to exhibit significant antimicrobial activities against a variety of microorganisms. A noteworthy example is the synthesis of novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, which demonstrated promising antimicrobial properties compared to standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019).

Anticancer Activity

Research into the anticancer potential of related compounds has also been a significant focus. For example, a study on the synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety revealed some compounds with notable antitumor activities, providing a basis for further exploration in cancer treatment (Havrylyuk et al., 2010).

Plant Growth Regulation

The synthesis of imine derivatives containing 1H-1,2,4-triazole and thiazole rings has shown potential in plant-growth regulation. These compounds were evaluated for their ability to promote or inhibit plant growth, indicating their utility in agricultural applications (Qin et al., 2010).

Antioxidant Activity

Compounds with a structural basis in triazoles and thiadiazoles have also been investigated for their antioxidant properties. For instance, the antioxidant and antimicrobial activities of pyridyl substituted thiazolyl triazole derivatives were studied, highlighting their potential as protective agents against oxidative stress and microbial infections (Tay et al., 2022).

Corrosion Inhibition

Additionally, benzimidazole derivatives, which share a similar structural complexity with the mentioned compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic conditions. These studies suggest the potential utility of such compounds in protecting industrial materials from corrosion (Yadav et al., 2013).

Mechanism of Action

Mode of Action

Similar compounds have shown to interact with various cellular targets, leading to changes in cell morphology, induction of apoptosis, and cell cycle arrest .

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its potential interactions with various cellular targets. The specific pathways and their downstream effects are currently unknown .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have demonstrated antitumor activities, suggesting potential cytotoxic effects .

Action Environment

Environmental factors such as pH, temperature, and presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .

Properties

IUPAC Name

3-[(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS2/c1-21-16(11-22-14-9-5-6-10-15(14)25-18(22)23)19-20-17(21)24-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLSHQSTKRFTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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